![molecular formula C23H29BrN4OS B2473632 N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476442-04-3](/img/structure/B2473632.png)
N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[[4-(4-bromophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic compound. It is a derivative of adamantane, a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a review, a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds were discussed . These reactions provide a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique
Pharmacological Potential in Neurodegenerative Diseases
A review highlights the pharmacological potential of adamantane derivatives, including compounds similar to the one , against neurodegenerative diseases such as Alzheimer's and Parkinson's. These derivatives show promise beyond the known effects of amantadine and memantine, suggesting a significant area of study for their application in treating dementia and related conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Polymer Materials for Electronics and Microelectronics
Another review discusses the synthesis and application of di- and tetraphenylsilyl-containing heterochain and heterocyclic polymers, which are relevant to the chemical structure of interest. These polymers, derived from adamantane-based compounds, have potential applications in electronics, microelectronics, and membrane technology (Brumǎ, Rusanov, & Belomoina, 2004).
Adamantylated Nucleic Bases and Drug Development
Research on adamantylated nucleic bases and related compounds, including triazole derivatives, underscores their potential in drug development. The synthesis and chemical properties of these compounds are being explored for creating highly effective and selective drugs, indicating a promising direction for pharmaceutical research (Shokova & Kovalev, 2013).
Nanoformulations for Cardiovascular System
A review focuses on the development of nanoformulations for drug delivery to the cardiovascular system, an area where adamantane derivatives could play a role. Such formulations aim to overcome physiological barriers and improve therapeutic outcomes in diseases like atherosclerosis and hypertension, highlighting an important application of these compounds in medicine (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Antimicrobial and Antifungal Properties
The biological activities of 1,2,4-triazole derivatives, which are chemically related to the compound of interest, include antimicrobial and antifungal properties. This review consolidates the potential of these derivatives in combating infections and diseases, marking them as crucial compounds for future research in pharmacology (Ohloblina, 2022).
Propriétés
IUPAC Name |
N-[[4-(4-bromophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN4OS/c1-14(2)30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)13-25-21(29)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,14-17H,7-13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYMEBCJOHCLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
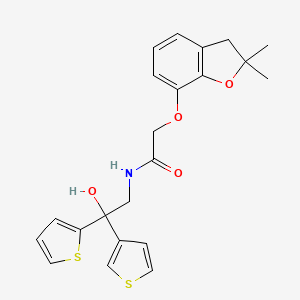
![(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE](/img/structure/B2473552.png)
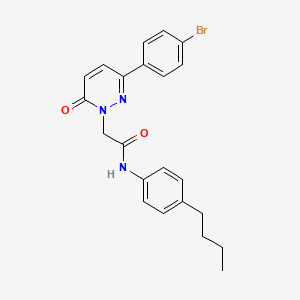
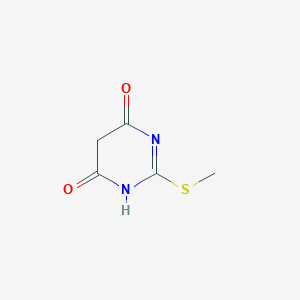


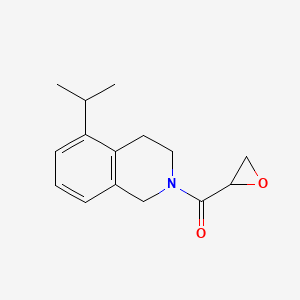


![2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)
![2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide](/img/structure/B2473568.png)
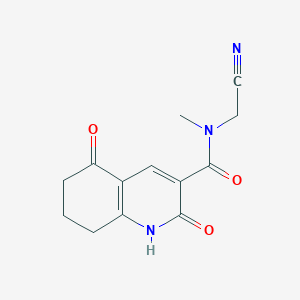
![methyl N-[2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)
![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)
